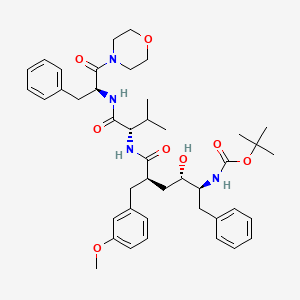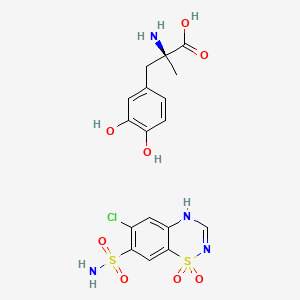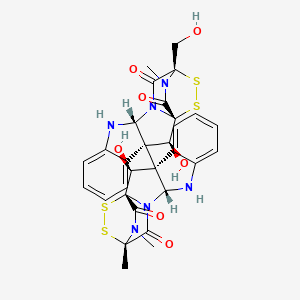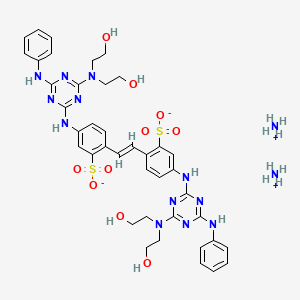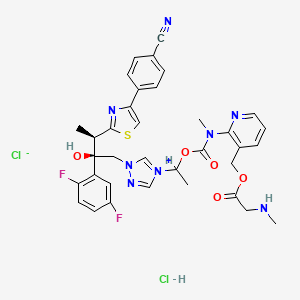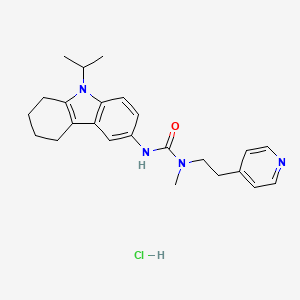
4Ata8SF635
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4Ata8SF635, also known as FMS-586, is a compound with the molecular formula C24H30N4O.ClH. It is a hydrochloride salt of a urea derivative, specifically N-methyl-N-(2-(4-pyridinyl)ethyl)-N’-(2,3,4,9-tetrahydro-9-(1-methylethyl)-1H-carbazol-6-yl)-urea
Preparation Methods
The synthesis of 4Ata8SF635 involves several steps, starting with the preparation of the core urea structure. The synthetic route typically includes the following steps:
Formation of the Carbazole Ring: The carbazole ring is synthesized through a series of cyclization reactions.
Substitution Reactions: The pyridine and ethyl groups are introduced through substitution reactions.
Urea Formation: The final step involves the formation of the urea derivative by reacting the intermediate compounds with isocyanates under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4Ata8SF635 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4Ata8SF635 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4Ata8SF635 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
4Ata8SF635 can be compared with other similar compounds, such as:
FMS-586: Another urea derivative with similar structural features.
Fura-4F pentapotassium: A compound with a different core structure but similar functional groups.
Properties
CAS No. |
892871-91-9 |
|---|---|
Molecular Formula |
C24H31ClN4O |
Molecular Weight |
427.0 g/mol |
IUPAC Name |
1-methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea;hydrochloride |
InChI |
InChI=1S/C24H30N4O.ClH/c1-17(2)28-22-7-5-4-6-20(22)21-16-19(8-9-23(21)28)26-24(29)27(3)15-12-18-10-13-25-14-11-18;/h8-11,13-14,16-17H,4-7,12,15H2,1-3H3,(H,26,29);1H |
InChI Key |
RFCZMROUVZVBQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CCCC2)C3=C1C=CC(=C3)NC(=O)N(C)CCC4=CC=NC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



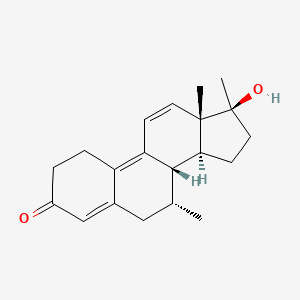
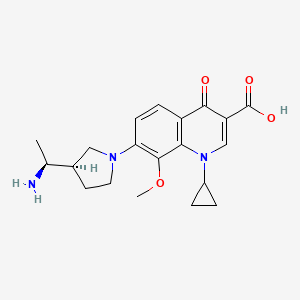
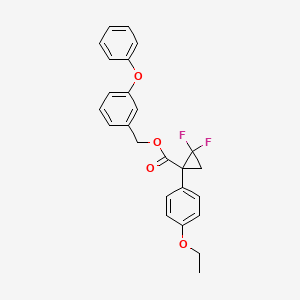

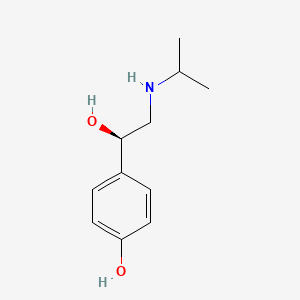
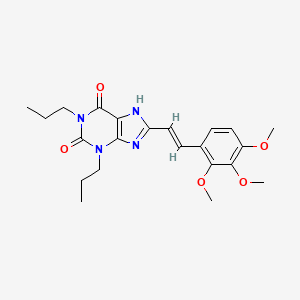
![2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12781591.png)
